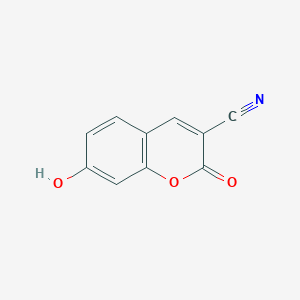

3-Cyanoumbelliferone

説明

Overview and Significance in Chemical and Biological Sciences

3-Cyano-7-hydroxycoumarin, also known by synonyms such as 3-Cyanoumbelliferone, is a versatile molecule with a chemical formula of C₁₀H₅NO₃. molnova.com Its significance stems primarily from its fluorescent properties, which make it an excellent probe for tracking molecular interactions and the activity of biomolecules in live cell imaging. targetmol.com The compound's fluorescence is pH-dependent, a characteristic that adds to its utility in various experimental settings. aatbio.com

Beyond its use as a fluorescent label, research has unveiled its potential in other biological applications. Studies have indicated its role as an enzyme inhibitor, specifically targeting macrophage migration inhibitory factor (MIF) tautomerase with a Ki of 2.9 μM. molnova.comtargetmol.com Furthermore, some investigations have explored its antioxidant properties, suggesting a potential to protect against oxidative stress. The combination of these attributes makes 3-Cyano-7-hydroxycoumarin a compound of considerable interest in the development of new therapeutic agents and diagnostic tools. tandfonline.com

Historical Context of Coumarin (B35378) Derivatives in Research

The journey of coumarin and its derivatives in scientific research began in 1820 when coumarin was first isolated from the tonka bean. nih.govfrontiersin.org Initially recognized for their pleasant fragrance, coumarins were later found to possess a wide spectrum of biological activities. researchgate.netwisdomlib.org This discovery propelled them into the forefront of medicinal chemistry and drug discovery. nih.govfrontiersin.org

Over the years, the coumarin scaffold has been recognized as a "privileged structure" due to its ability to interact with various biological targets. frontiersin.org This has led to the development of numerous coumarin-based compounds with diverse pharmacological applications, including anticoagulants, anti-inflammatory agents, and anticancer drugs. frontiersin.orgchapman.edu The exploration of coumarin derivatives continues to be an active area of research, with scientists continuously modifying the core structure to enhance specific biological activities and develop novel therapeutic agents. frontiersin.orgmdpi.com

Rationale for Comprehensive Investigation of 3-Cyano-7-hydroxycoumarin

The specific structural features of 3-Cyano-7-hydroxycoumarin provide a strong rationale for its in-depth investigation. The presence of the cyano group at the 3-position and the hydroxyl group at the 7-position are key to its functionality. The electron-withdrawing nature of the cyano group influences the electronic and photophysical properties of the coumarin ring system. researchgate.net

A significant area of interest is its potential as a dual-action compound. tandfonline.com Research suggests that it can function as both a carbonic anhydrase (CA) inhibitor and, upon hydrolysis, a monocarboxylate transporter (MCT) inhibitor. tandfonline.comtandfonline.com This dual inhibitory action presents a promising avenue for designing novel anticancer agents. tandfonline.com Furthermore, its fluorescent properties are highly valuable for studying enzyme kinetics and for use as a fluorometric substrate for enzymes like cytochrome P-450. sigmaaldrich.comgoogle.com The compound's ability to produce a highly fluorescent product at physiological pH enhances assay sensitivity, making it a superior tool for continuous monitoring of enzyme activity. google.com These multifaceted characteristics underscore the importance of a thorough and comprehensive investigation into the properties and applications of 3-Cyano-7-hydroxycoumarin.

Interactive Data Table: Properties of 3-Cyano-7-hydroxycoumarin

| Property | Value | Source |

| Chemical Formula | C₁₀H₅NO₃ | molnova.com |

| Molecular Weight | 187.15 g/mol | molnova.comsigmaaldrich.com |

| CAS Number | 19088-73-4 | molnova.comsigmaaldrich.com |

| Excitation Wavelength | ~406 nm | aatbio.com |

| Emission Wavelength | ~450 nm | aatbio.com |

| Enzyme Inhibition (Ki for MIF) | 2.9 μM | molnova.comtargetmol.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQYTHQDUDCJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172596 | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19088-73-4 | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019088734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 7 Hydroxycoumarin and Its Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing the coumarin (B35378) core structure have been well-established for over a century and continue to be refined for improved efficiency and broader substrate scope. These reactions often involve the condensation of a phenol (B47542) with a carbonyl compound containing an activated methylene (B1212753) group.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of 3-substituted coumarins. clockss.org This reaction typically involves the base-catalyzed condensation of an o-hydroxyaryl aldehyde or ketone with a compound possessing an active methylene group. jmchemsci.com For the synthesis of 3-Cyano-7-hydroxycoumarin, 2,4-dihydroxybenzaldehyde (B120756) is reacted with a cyano-containing active methylene compound like ethyl cyanoacetate (B8463686) or malononitrile (B47326). nih.gov

The reaction is versatile and can be performed under various conditions. A one-pot procedure in water has been reported for the synthesis of 3-cyanocoumarin (B81025) and its derivatives, offering high yields without the need for organic solvents. clockss.org The process involves the reaction of o-hydroxyaryl aldehydes with acetonitriles in a heterogeneous aqueous phase, which often gives better yields than homogeneous alcoholic solutions. clockss.org The reaction is pH-controlled, and the final product can often be isolated by simple filtration after acidification. clockss.org

Different catalysts can be employed to promote the Knoevenagel condensation, including piperidine, pyridine (B92270), and even green catalysts like nano-sized metal oxides. jmchemsci.comnih.gov For instance, a phenyliododiacetate (PhI(OAc)2) mediated protocol has been developed, which proceeds under base-free, mild conditions with high yields. researchgate.net

Table 1: Examples of Knoevenagel Condensation for 3-Substituted Coumarins

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,4-dihydroxybenzaldehyde, Malononitrile | Iodine, DMF, Heat/Microwave | 3-Cyano-7-hydroxycoumarin | 85-95 | nih.gov |

| Salicylaldehydes, Ethyl 2-cyanoacetate | Iron(III) chloride, EtOH | 3-Substituted coumarins | >72 | nih.gov |

| o-hydroxyaryl aldehydes, Acetonitriles | Water, Heterogeneous phase | 3-Cyanocoumarin derivatives | High | clockss.org |

| Salicylaldehydes, α-substituted ethylacetates | PIDA, EtOH, 35–40 °C | 3-Substituted coumarins | 80-92 | nih.gov |

This table provides a selection of reported methods and is not exhaustive.

Pechmann Reaction and Modifications

The Pechmann reaction, discovered by Hans von Pechmann in 1883, is another fundamental method for coumarin synthesis. acs.org It involves the acid-catalyzed condensation of a phenol with a β-ketoester. jmchemsci.com For the synthesis of 7-hydroxycoumarin derivatives, resorcinol (B1680541) is a common starting phenol. jmchemsci.com The reaction is typically promoted by strong acids such as sulfuric acid, trifluoroacetic acid, or Lewis acids like titanium tetrachloride and zinc chloride. jmchemsci.comacs.org

Modifications to the classical Pechmann reaction have focused on improving yields, simplifying work-up procedures, and employing more environmentally friendly catalysts. Heterogeneous acid catalysts like cation-exchange resins (e.g., Amberlite IR-120), zeolites, and montmorillonite (B579905) clays (B1170129) have been successfully used. jmchemsci.comjmchemsci.com These solid acid catalysts are often reusable and can lead to easier product isolation. jmchemsci.com The reaction mechanism involves the initial transesterification of the phenol with the β-ketoester, followed by an intramolecular cyclization (Michael addition) and subsequent dehydration to form the coumarin ring.

Other Condensation Reactions for Coumarin Synthesis

Besides the Knoevenagel and Pechmann reactions, several other condensation methods are utilized for synthesizing the coumarin scaffold, although they might be less common for producing 3-cyano derivatives directly. These include the Perkin, Kostanecki-Robinson, and Reformatsky reactions. researchgate.net The Perkin reaction involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its corresponding salt. jmchemsci.com The Kostanecki-Robinson reaction synthesizes chromones, which can be related to coumarins. The Reformatsky reaction utilizes an α-halo ester and a zinc catalyst. researchgate.net While these methods are important in coumarin chemistry, the Knoevenagel condensation remains the most direct and widely used approach for introducing the 3-cyano substituent. nih.govresearchgate.net

Green Chemistry Approaches in 3-Cyano-7-hydroxycoumarin Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. researchgate.net Green chemistry principles, such as the use of alternative energy sources and greener solvents, have been successfully applied to the synthesis of 3-Cyano-7-hydroxycoumarin and its derivatives. researchgate.net

Utilization of Ultrasound and Microwaves

Ultrasound and microwave irradiation have emerged as powerful tools in organic synthesis to accelerate reaction rates, improve yields, and often enable reactions under milder conditions. fccollege.ac.in

Microwave-assisted synthesis has been shown to be highly effective for the Knoevenagel condensation to produce 3-cyanocoumarins. For example, the reaction of 2-hydroxybenzaldehydes with malononitrile in the presence of iodine as a catalyst can be significantly accelerated under microwave irradiation, leading to higher yields (85-95%) in shorter reaction times compared to conventional heating (80-92%). nih.gov Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and easier product purification. fccollege.ac.in

Ultrasound irradiation is another energy-efficient technique that can promote the synthesis of coumarins. fccollege.ac.in It has been reported that Knoevenagel condensation reactions carried out under ultrasonic irradiation can proceed at room temperature, offering an energy-efficient alternative to conventional heating methods. fccollege.ac.in For instance, the synthesis of coumarin-3-carboxylic acids from salicylaldehydes and 1,3-dicarbonyl compounds using ultrasound irradiation in the presence of MgFe2O4 nanoparticles has been demonstrated to give good yields. nih.gov

Application of Ionic Liquids and Deep Eutectic Solvents

The use of alternative, "greener" solvents is a key aspect of sustainable chemistry. Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained attention as replacements for volatile and often toxic organic solvents. researchgate.netmdpi.com

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in organic reactions. While they are considered greener alternatives in some respects, concerns about their cost, preparation, and ultimate environmental fate persist. acs.org Task-specific ionic liquids, such as those derived from ethanolamine, have been developed and used as recyclable catalysts for domino Knoevenagel–Michael reactions to produce biscoumarins. acs.org

Deep eutectic solvents (DESs) are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. mdpi.com They are often biodegradable, inexpensive, and easy to prepare from readily available starting materials like choline (B1196258) chloride and tartaric acid. acs.orgmdpi.com A DES composed of choline chloride and L-(+)-tartaric acid has been successfully used as a biodegradable and reusable medium for the Pechmann condensation to synthesize functionalized coumarins in high yields and short reaction times. acs.org This DES can act as both the solvent and the catalyst and can be recycled multiple times without a significant loss in activity. mdpi.com

Solvent-Free Synthesis Techniques

In response to the growing demand for environmentally responsible chemical processes, solvent-free synthesis techniques for coumarin derivatives have gained significant attention. researchgate.net These methods not only minimize the use and generation of hazardous substances but can also lead to improved reaction efficiency, higher yields, and simplified purification procedures. researchgate.net

One prominent solvent-free approach involves the Knoevenagel condensation of 2-hydroxybenzaldehydes with active methylene compounds like malononitrile, facilitated by microwave irradiation. For instance, the synthesis of 3-cyanocoumarins has been effectively carried out using Triton-B, a strong organic base, adsorbed onto fly ash as a solid support. derpharmachemica.com This microwave-assisted, solvent-free method provides a rapid and efficient pathway to the desired products, avoiding the use of toxic solvents such as pyridine or piperidine, which are common in conventional methods. derpharmachemica.com The reaction proceeds by condensing substituted 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with malononitrile, demonstrating the versatility of this green chemistry approach. derpharmachemica.com

The advantages of such solvent-free systems are notable. They often result in shorter reaction times, involve simpler work-up procedures, and are considered more eco-friendly, aligning with the principles of green chemistry. derpharmachemica.com

Mechanosynthesis and Multicomponent Reactions

Mechanosynthesis, particularly "grindstone chemistry," represents another pillar of green synthetic methods applied to coumarin synthesis. nih.gov This technique involves the grinding of solid reactants, often in the absence of any solvent, to initiate chemical reactions. nih.gov It has been successfully employed for various organic transformations, including the synthesis of complex heterocycles. For example, the Pechmann condensation, a classic route to coumarins, has been adapted to a hand-grinding technique using activated phenols and ethyl acetoacetate (B1235776) with phosphorus pentoxide (P₂O₅) to produce coumarin derivatives in excellent yields and short timeframes.

Multicomponent reactions (MCRs) further enhance the efficiency and atom economy of coumarin synthesis. researchgate.net MCRs combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. sharif.edu A facile, three-component procedure for synthesizing 2-amino-3-cyano-7-hydroxy-4H-chromene derivatives has been developed using resorcinol, various aromatic aldehydes, and malononitrile. sharif.edu This domino Knoevenagel-Michael-cyclization reaction proceeds efficiently under grinding conditions with a catalytic amount of sodium carbonate, avoiding the need for solvents or microwave irradiation. sharif.edu Similarly, ultrasound has been used to assist the synthesis of new 3-cyanocoumarins with C-6 azo functions in the presence of reusable magnetic nano Fe₃O₄, highlighting the synergy between different green chemistry tools. bohrium.com

These methods offer significant advantages, including operational simplicity, reduced waste, and energy efficiency, making them attractive for the sustainable production of coumarin scaffolds. researchgate.netsharif.edu

Synthesis of Derivatized 3-Cyano-7-hydroxycoumarin Analogues

The derivatization of the 3-cyano-7-hydroxycoumarin scaffold is crucial for modulating its physicochemical and biological properties. Synthetic efforts have focused on modifying the 7-hydroxy group, substituting the 3-position, fluorinating the aromatic ring, and creating molecular hybrids.

Synthesis of 3-Cyano-7-alkoxycoumarins

The conversion of the 7-hydroxy group to an alkoxy group is a common derivatization strategy. This is typically achieved through Williamson ether synthesis. For example, 3-cyano-7-ethoxycoumarin (B1664124) and 3-cyano-7-pentoxycoumarin have been synthesized by reacting 3-cyano-7-hydroxycoumarin with the corresponding alkyl iodide (ethyl iodide or pentyl iodide). google.com The reaction is carried out in toluene (B28343) using silver(II) oxide as a promoter, with a small amount of quinoline (B57606) added. google.com This procedure allows for the straightforward introduction of various alkyl chains at the 7-position, yielding products with altered solubility and spectroscopic properties. google.com

Table 1: Synthesis of 3-Cyano-7-alkoxycoumarins

| Product | Alkylating Agent | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3-Cyano-7-ethoxycoumarin | Ethyl iodide | 81% | 212 | google.com |

Synthesis of 3-Hetaryl Substituted Coumarins

Introducing heterocyclic aryl (hetaryl) groups at the 3-position of the coumarin ring can significantly influence its biological activity and fluorescence properties. One method involves the reaction of 2,4-dihydroxybenzaldehyde with various 2-cyanomethyl-substituted heterocycles, such as 2-cyanomethylbenzothiazole, 2-cyanomethylbenzimidazole, and 2-cyanomethyl-4-phenylthiazole. researchgate.net This condensation leads directly to the formation of 3-hetaryl-7-hydroxycoumarins. researchgate.net An alternative and effective approach for creating water-soluble, fluorescent dyes involves the condensation of 7-acetoxy-3-formylcoumarin with substituted ortho-phenylenediamine derivatives, which allows for the introduction of hydrophilic groups onto the heteroaryl component. researchgate.net

Synthesis of 6,8-Difluoro-7-hydroxycoumarin Derivatives

Fluorination of the coumarin core, particularly at the 6- and 8-positions, has led to important fluorescent dyes like Pacific Blue™. A practical, multi-step synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid has been developed and optimized for large-scale production. thieme-connect.comresearchgate.net The synthesis starts from fluorinated precursors and builds the coumarin ring system through a series of transformations. A key step involves the condensation of a 3,5-difluoro-2,4-dihydroxybenzaldehyde (B3025327) derivative with diethyl malonate using methanesulfonic acid as a solvent to yield the coumarin core. researchgate.netthieme-connect.com Subsequent hydrolysis of the resulting ethyl ester affords the final carboxylic acid derivative. thieme-connect.com This optimized sequence provides reliable access to these valuable fluorinated dyes. thieme-connect.com

Molecular Hybridization Approaches with Coumarin Moiety

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units into a single molecule to create a new hybrid with potentially enhanced or synergistic biological activity. researchgate.net The coumarin scaffold is a popular component in such hybrids. For example, three series of coumarin-based hybrids have been synthesized by combining an 8-methoxy coumarin moiety with substituted chalcones, acrylohydrazides, and pyridines. researchgate.net While not starting directly from 3-cyano-7-hydroxycoumarin, these studies exemplify the principle of using the coumarin core as a building block for creating novel bioactive compounds through hybridization. researchgate.net This approach aims to produce molecules with improved selectivity and potency against various biological targets. researchgate.net

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a window into the molecular vibrations of 3C7HC, offering a detailed fingerprint of its structural features.

FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 3-Cyano-7-hydroxycoumarin, the FT-IR spectrum has been experimentally recorded in the range of 4000–400 cm⁻¹. researchgate.netresearchgate.net Theoretical calculations using density functional theory (DFT) have also been employed to assign the observed vibrational frequencies. researchgate.netresearchgate.netijcrar.com

Key vibrational bands observed in the FT-IR spectrum of 3C7HC include:

O-H Stretching: The hydroxyl group (-OH) typically exhibits a broad absorption band in the region of 3500-3200 cm⁻¹.

C≡N Stretching: The cyano group (-C≡N) shows a sharp, characteristic absorption peak around 2200 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl group (C=O) of the lactone ring gives rise to a strong absorption band in the range of 1750-1700 cm⁻¹. mdpi.com

C=C Stretching: Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. acs.org

C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) groups are typically found in the 1300-1000 cm⁻¹ range.

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Table 1: Characteristic FT-IR Vibrational Frequencies for 3-Cyano-7-hydroxycoumarin

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3500-3200 |

| Cyano (-C≡N) | Stretching | ~2200 |

| Carbonyl (C=O) | Stretching | 1750-1700 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O | Stretching | 1300-1000 |

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes that involve a change in the polarizability of the molecule. The FT-Raman spectrum of 3C7HC has been experimentally obtained in the 3500–100 cm⁻¹ range. researchgate.netresearchgate.net As with FT-IR, DFT calculations have been instrumental in assigning the observed Raman bands. researchgate.netresearchgate.net

Key features in the FT-Raman spectrum of 3C7HC often include strong signals for:

C≡N Stretching: The cyano group vibration is also prominent in the Raman spectrum.

Aromatic Ring Vibrations: The breathing modes of the benzene (B151609) and pyrone rings give rise to characteristic Raman signals.

Skeletal Deformations: Low-frequency modes corresponding to the deformation of the molecular skeleton can also be observed. nih.gov

The combination of FT-IR and FT-Raman data provides a comprehensive vibrational profile of 3C7HC, allowing for a detailed understanding of its molecular structure and bonding. researchgate.netresearchgate.net

Electronic Spectroscopy and Photophysical Properties

The electronic transitions and subsequent relaxation processes of 3-Cyano-7-hydroxycoumarin are central to its application as a fluorescent probe.

The UV/Vis absorption spectrum of 3C7HC reveals the electronic transitions from the ground state to various excited states. In methanol, it exhibits an absorption maximum at approximately 408 nm. sigmaaldrich.com The position of the absorption maximum can be influenced by the solvent environment. kabarak.ac.ke For instance, in a study using various solvents, the absorption maximum of a similar compound, 3-cyano-7-hydroxy-4-methylcoumarin, was observed to shift from around 340 nm in less polar solvents to 440 nm in water. kabarak.ac.ke This shift is indicative of the interactions between the dye molecule and the solvent molecules. The introduction of the electron-withdrawing cyano group at the 3-position is known to cause a bathochromic (red) shift in the absorption spectrum compared to the parent 7-hydroxycoumarin. researchgate.netsrce.hr

Table 2: UV/Vis Absorption Maxima of 3-Cyano-7-hydroxy-4-methylcoumarin in Various Solvents

| Solvent | Absorption Maximum (λ_abs) (nm) |

|---|---|

| Tetrahydrofuran (THF) | ~340 |

| Ethyl Acetate | ~350 |

| Ethanol | ~400 |

| Methanol | ~410 |

| Water | ~440 |

Data for 3-cyano-7-hydroxy-4-methylcoumarin, a closely related compound. kabarak.ac.ke

3-Cyano-7-hydroxycoumarin is a fluorescent compound, meaning it can re-emit absorbed light at a longer wavelength. aatbio.comontosight.ai Its emission maximum is typically observed around 450 nm when excited at its absorption maximum. sigmaaldrich.comaatbio.com The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. The presence of the electron-withdrawing cyano group at the 3-position is crucial for its fluorescence. researchgate.net Unlike many other 7-hydroxycoumarins, 3C7HC does not exhibit the characteristic green fluorescence from a zwitterionic tautomer, a phenomenon attributed to the electron-withdrawing nature of the cyano group. researchgate.netacs.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by the solvent. academie-sciences.fr

Table 3: Fluorescence Properties of 3-Cyano-7-hydroxycoumarin

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λ_ex) | ~406 nm | aatbio.com |

| Emission Maximum (λ_em) | ~450 nm | sigmaaldrich.comaatbio.com |

| Stokes Shift | ~44 nm | Calculated from aatbio.com |

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. 3C7HC and its derivatives exhibit significant solvatochromism, where both the absorption and fluorescence spectra shift in response to the polarity of the solvent. kabarak.ac.kenih.gov Generally, an increase in solvent polarity leads to a bathochromic (red) shift in both the absorption and emission maxima. kabarak.ac.ke This is because the excited state of the molecule is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. nih.govkabarak.ac.ke This property makes 3C7HC a useful probe for studying the polarity of its microenvironment. nih.gov The analysis of these solvent-induced shifts can also be used to estimate the ground and excited state dipole moments of the molecule. nih.govkabarak.ac.ke

pH Dependence of Fluorescence Intensity

The fluorescence of 3-Cyano-7-hydroxycoumarin is notably dependent on the pH of its environment. aatbio.comthermofisher.com The compound exhibits its most pronounced fluorescence intensity at a physiological pH of approximately 7.5. google.com This behavior is attributed to the equilibrium between the protonated (hydroxyl) form and the deprotonated (phenolate) form of the molecule. The phenolate (B1203915) anion is the species responsible for the strong fluorescence emission. researchgate.net

As the pH drops below the compound's pKa of about 7.5, the fluorescence intensity markedly decreases. thermofisher.com This is accompanied by a hypsochromic shift (a shift to shorter wavelengths) in the absorbance peak, which moves from 408 nm to the 325–340 nm range. thermofisher.com The ability to modulate fluorescence with pH makes 3-Cyano-7-hydroxycoumarin a useful indicator in relevant pH ranges. Studies have recorded its fluorescence dependence using potassium phosphate (B84403) buffers at an excitation wavelength of 408 nm and an emission wavelength of 450 nm. google.com

| Parameter | Value | Condition |

|---|---|---|

| pKa | ~7.5 | Aqueous Buffer |

| Optimal pH for Fluorescence | ~7.5 | Phosphate Buffer |

| Excitation Maximum (at optimal pH) | 408 nm | pH 7.5 |

| Emission Maximum (at optimal pH) | 450 nm | pH 7.5 |

| Behavior below pKa | Fluorescence intensity decreases; absorbance peak shifts to shorter wavelengths. thermofisher.com |

Stokes Shift Analysis

The Stokes shift is a critical parameter in fluorescence spectroscopy, representing the difference between the maximum wavelengths of absorption and emission. For 3-Cyano-7-hydroxycoumarin, the absorption maximum is at 408 nm and the emission maximum is at 450 nm at physiological pH. google.comthermofisher.com

This results in a Stokes shift of 42 nm. This separation between excitation and emission spectra is advantageous in fluorescence-based assays as it minimizes self-absorption or inner filter effects, where emitted photons are reabsorbed by other molecules of the same compound.

The presence of a strong electron-withdrawing cyano (-CN) group at the 3-position of the coumarin (B35378) ring is a key factor contributing to this Stokes shift. rsc.org In many coumarin derivatives, a larger Stokes shift is observed with increasing solvent polarity, which indicates an increase in the molecular dipole moment upon electronic excitation and reflects a charge transfer transition. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the three protons on the fused benzene ring. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would depend on their position relative to the hydroxyl group. A singlet would be expected for the proton at the 4-position of the pyrone ring. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would be characterized by ten distinct signals for the ten carbon atoms in the molecule. Key expected signals include:

The lactone carbonyl carbon (C-2), typically found downfield. scispace.com

Signals for the quaternary carbons, including those bonded to the cyano (C-3) and hydroxyl (C-7) groups, and the bridgehead carbons.

The carbon of the cyano group, which has a characteristic chemical shift.

Signals for the methine carbons of the aromatic and pyrone rings.

Techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals by revealing proton-proton and proton-carbon correlations. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of 3-Cyano-7-hydroxycoumarin. The molecular formula is C₁₀H₅NO₃, giving it a monoisotopic mass of 187.02 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition. scispace.com

Analysis of fragmentation patterns in tandem MS (MS/MS) provides structural insights. Based on studies of the parent compound, 7-hydroxycoumarin, fragmentation of the coumarin core is expected. nih.gov Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) molecules from the pyrone ring. The presence of the cyano and hydroxyl groups would influence the fragmentation, leading to characteristic product ions that can be used to identify the molecule.

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the molecular properties of 3-Cyano-7-hydroxycoumarin at a theoretical level. researchgate.net These studies provide fundamental insights into the molecule's electronic structure, conformation, and vibrational properties, which complement experimental findings. nih.govnih.gov DFT calculations are valued for providing a good balance between computational cost and accuracy. nih.gov

Density Functional Theory (DFT) Calculations

Theoretical investigations of 3-Cyano-7-hydroxycoumarin (abbreviated as 3C7HC) have been performed using the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) method. researchgate.netscience.gov A common and robust basis set, such as 6-311++G(d,p), is used for these calculations to ensure high accuracy. researchgate.netnih.gov Such studies are used to predict optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netnih.gov

| Parameter | Specification |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP researchgate.net |

| Basis Set | 6-311++G(d,p) researchgate.net |

| Software Example | Gaussian 09 nih.gov |

Optimized Geometric Structures and Conformations

DFT calculations have been used to determine the most stable three-dimensional structure of 3-Cyano-7-hydroxycoumarin. researchgate.net The process involves a full geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates, resulting in predicted bond lengths and angles. nih.gov

For 3-Cyano-7-hydroxycoumarin, these calculations have considered two possible stable conformations. researchgate.net This likely pertains to the rotational orientation of the hydroxyl (-OH) group on the benzene ring. The results from these theoretical optimizations can be compared with experimental data from X-ray crystallography, often showing very good agreement and thus validating the computational model. nih.gov The calculations were performed assuming a Cₛ symmetry for the molecule. researchgate.net

Vibrational Frequencies and Assignments

The vibrational characteristics of 3-Cyano-7-hydroxycoumarin (3C7HC) have been elucidated through a combination of experimental spectroscopic techniques and theoretical calculations. Experimental analysis using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy has provided detailed insights into the molecule's vibrational modes. researchgate.netresearchgate.net The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is obtained between 3500–100 cm⁻¹. researchgate.netresearchgate.net

Theoretical investigations, primarily employing Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, have been used to calculate the harmonic vibrational frequencies. researchgate.net These computational studies often consider the Cₛ symmetry of the molecule to aid in the assignment of vibrational bands. researchgate.net The calculated frequencies show a high degree of compatibility with the experimental data, allowing for precise assignments of the observed spectral bands. researchgate.net

Key vibrational modes for coumarin derivatives include C-H, O-H, C=O, C-O, and C≡N stretching and bending vibrations. For instance, in related hydroxycoumarin studies, C-OH stretching vibrations have been identified at specific wavenumbers in both FT-IR and FT-Raman spectra. researchgate.net The in-plane bending stretching vibrations for 7-hydroxycoumarin, a closely related parent compound, have been assigned to a series of bands in both FT-IR and FT-Raman spectra. researchgate.net The presence of the cyano group (C≡N) in 3C7HC introduces a characteristic stretching vibration, which is a key feature in its vibrational spectrum.

A comparison of experimental and calculated vibrational frequencies for key functional groups in 3-Cyano-7-hydroxycoumarin is presented below.

Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 3-Cyano-7-hydroxycoumarin

| Vibrational Mode | Experimental FT-IR (cm⁻¹) researchgate.net | Experimental FT-Raman (cm⁻¹) researchgate.net | Theoretical (DFT/B3LYP) (cm⁻¹) researchgate.net |

|---|---|---|---|

| O-H Stretching | ~3400 | ~3400 | Calculated |

| C-H Stretching (aromatic) | ~3100-3000 | ~3100-3000 | Calculated |

| C≡N Stretching | ~2230 | ~2230 | Calculated |

| C=O Stretching (lactone) | ~1700-1750 | ~1700-1750 | Calculated |

| C=C Stretching (aromatic) | ~1600-1450 | ~1600-1450 | Calculated |

| C-O Stretching | ~1270 | ~1270 | Calculated |

Note: Specific experimental values for 3C7HC are based on typical ranges reported for coumarins and the findings in the cited study. The theoretical values are confirmed to be calculated, though the exact numerical data is from the source abstract.

Zero-Point Energies and Dipole Moments

Computational studies based on Density Functional Theory (DFT) are instrumental in determining the fundamental thermodynamic and electronic properties of 3-Cyano-7-hydroxycoumarin, including its zero-point vibrational energy (ZPVE) and dipole moment. researchgate.net

The ZPVE represents the vibrational energy that a molecule possesses even at a temperature of absolute zero, arising from its ground state vibrational motion. The calculation of thermodynamic properties, such as entropy, heat capacity, and the zero-point energy, has been performed for 3C7HC. researchgate.net These parameters are crucial for understanding the molecule's stability and thermodynamic behavior.

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of electron charge across the molecule. nih.gov It is a critical factor influencing intermolecular interactions, solubility, and the molecule's behavior in electric fields. Quantum chemical calculations have been used to determine the dipole moments for various coumarin derivatives, revealing how substituent groups affect molecular polarity. icrc.ac.ir For 3C7HC, the presence of the electron-withdrawing cyano (-CN) group and the electron-donating hydroxyl (-OH) group at opposite ends of the conjugated system creates a significant dipole moment.

Table 2: Calculated Thermodynamic and Electronic Properties of 3-Cyano-7-hydroxycoumarin

| Property | Value | Method |

|---|---|---|

| Sum of electronic and zero-point energies | Calculated researchgate.netnih.gov | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | Calculated researchgate.neticrc.ac.ir | DFT/B3LYP/6-311++G(d,p) |

Note: The cited sources confirm the calculation of these properties, providing the theoretical foundation for their values.

HOMO-LUMO Gap Analysis

The electronic properties and reactivity of 3-Cyano-7-hydroxycoumarin are significantly influenced by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.networldscientific.com

The HOMO-LUMO energy gap for 3C7HC has been calculated using computational methods. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and a greater ease of electronic excitation, as less energy is required to promote an electron from the ground state to an excited state. worldscientific.comfrontiersin.org The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions occurring within the molecule. science.gov

In 3C7HC, the HOMO is typically localized on the electron-rich parts of the molecule, including the phenol ring and the hydroxyl group, while the LUMO is concentrated around the electron-deficient regions, such as the pyrone ring and the cyano group. This distribution facilitates intramolecular charge transfer upon photoexcitation. The calculated HOMO and LUMO energies reveal that charge transfer occurs within the molecule. science.gov The introduction of different functional groups can significantly alter the HOMO-LUMO gap; for instance, the presence of a ketone group has been shown to cause a substantial reduction in the gap in other polycyclic aromatic hydrocarbons. frontiersin.org

Table 3: Frontier Orbital Properties of 3-Cyano-7-hydroxycoumarin

| Parameter | Description | Significance for 3C7HC |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and the energy of the lowest electronic transition. researchgate.netresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.orgarxiv.org For 3-Cyano-7-hydroxycoumarin, TD-DFT calculations have been employed to predict its electronic absorption spectra, including the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net

The results from TD-DFT analyses complement experimental findings from UV-Vis spectroscopy. researchgate.netnih.gov The calculated absorption wavelengths and oscillator strengths for 3C7HC have been shown to be in good agreement with the experimental spectra, validating the accuracy of the theoretical approach. researchgate.net This method is crucial for understanding the photophysical properties of fluorescent molecules like 3C7HC, as it provides insights into the nature of the electronic transitions (e.g., π→π* or n→π*) that give rise to its absorption and fluorescence characteristics. mdpi.com

By simulating the electronic spectra, TD-DFT helps to assign the observed absorption bands to specific electronic transitions within the molecule. researchgate.net This detailed understanding of the excited-state behavior is essential for the rational design of new coumarin-based fluorescent probes and materials with tailored optical properties. rsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein, and to study the stability of the resulting complex over time. nih.gov

For coumarin derivatives, these methods are vital for exploring their potential as enzyme inhibitors or pharmacological agents. Molecular docking studies have been performed for structurally similar compounds, such as 5-amino-6-cyano-3-hydroxybenzo[c]coumarin, to investigate their interactions with the active sites of enzymes like type IIA topoisomerases and gyrase. nih.gov These studies revealed that hydrogen bonding and hydrophobic interactions are the primary forces governing the stability of the ligand-protein complex. nih.govnih.gov

While specific molecular docking and dynamics simulation studies focused solely on 3-Cyano-7-hydroxycoumarin are not detailed in the provided search results, the compound has been investigated as an inhibitor of human carbonic anhydrase isoforms. researchgate.net Such studies would inherently involve assessing its interaction with the enzyme's active site. A typical docking protocol would involve preparing the 3D structures of both 3C7HC and the target protein, followed by a computational search for the most favorable binding poses, ranked by a scoring function that estimates the binding free energy. Subsequent MD simulations could then be used to assess the dynamic stability of the predicted complex, providing insights into conformational changes and the persistence of key intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed description of chemical bonding and electron distribution in molecules, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.dewisc.edu The analysis involves transforming the canonical molecular orbitals into a set of localized NBOs. faccts.de This approach also includes the analysis of Natural Hybrid Orbitals (NHOs), which describe the composition of the NBOs in terms of atomic orbitals. uni-muenchen.deaiu.edu

For 3-Cyano-7-hydroxycoumarin, NBO analysis has been used to interpret the natural charges on its atoms and to understand the intramolecular charge transfer and hyperconjugative interactions that contribute to its stability. researchgate.net The analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. researchgate.net The stabilization energy E(2) associated with these donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of intermolecular and intramolecular interactions, such as hydrogen bonding and resonance effects. researchgate.net

The results of NBO analysis for 3C7HC give clear evidence for the stabilization that arises from hyperconjugation. researchgate.net By examining the electron density changes in the σ* and π* antibonding orbitals, a clear picture of the electronic delocalization within the molecule can be obtained, which is crucial for understanding its structure, reactivity, and spectroscopic properties. researchgate.net

Biological and Biomedical Research Applications

Fluorescent Probing and Sensing in Biological Systems

3-Cyano-7-hydroxycoumarin's fluorescence is sensitive to its local environment, a property that researchers have harnessed to design probes for a variety of applications. ontosight.aiaatbio.comdoi.orgresearchgate.netthermofisher.commdpi.com These probes can be used for imaging and diagnostic purposes in biological systems. ontosight.ai

The compound's structure can be modified to create fluorescent probes that bind to specific molecules of interest. ontosight.ai This allows researchers to visualize and track these molecules within cells and understand their function. For instance, it has been used as a fluorescent probe to track the activity of biomolecules like the macrophage migration inhibitory factor (MIF) in live cell imaging. targetmol.com

The fluorescence of 3-Cyano-7-hydroxycoumarin and its derivatives is often dependent on the pH of their surroundings. aatbio.com This pH-dependent fluorescence allows for the monitoring of environmental changes within different cellular compartments. ontosight.ai

Derivatives of 3-Cyano-7-hydroxycoumarin have been developed as thiol-sensitive fluorogenic probes. aatbio.com These probes exhibit a significant change in their fluorescence upon reacting with thiols, which are important molecules in cellular redox processes. This "off-on" fluorescence response is a key feature in their design. researchgate.net

Specifically, coumarin-based probes derived from 3-Cyano-7-hydroxycoumarin have been synthesized for the selective detection of the biothiols cysteine and homocysteine. researchgate.netnih.gov These probes are designed to react with both the sulfhydryl and adjacent amino groups of these thiols, leading to the release of a fluorescent reporter. researchgate.netnih.gov This allows for the discrimination of cysteine and homocysteine from other amino acids like glutathione. researchgate.netnih.gov One such probe, Bromo-2-benzothiazolyl-3-cyano-7-hydroxy coumarin (B35378) (BBCH), turns from colorless to red in the presence of cysteine, making it a "naked eye" indicator. researchgate.netnih.gov

| Probe | Target Biothiol(s) | Detection Limit (Cysteine) | Detection Limit (Homocysteine) |

| Bromo-2-benzothiazolyl-3-cyano-7-hydroxy coumarin (BBCH) | Cysteine, Homocysteine | 0.87 µM researchgate.netnih.gov | 0.19 µM researchgate.netnih.gov |

The unique electronic properties of coumarin derivatives, including those based on 3-Cyano-7-hydroxycoumarin, make them suitable for the development of sensors for various anions. doi.orgbgsu.edu These sensors often work through mechanisms like nucleophilic addition or deprotonation, which alter the fluorescent properties of the coumarin core. doi.org The introduction of electron-withdrawing groups can enhance the affinity of these chemosensors for specific anions like cyanide. doi.org

Boronate-based probes derived from 3-Cyano-7-hydroxycoumarin have been synthesized for the detection of reactive oxygen species like peroxynitrite and hypochlorite. mdpi.comresearchgate.net For example, 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol (B44631) ester (BC-BE) is a fluorescent probe that reacts with peroxynitrite and hypochlorite, leading to the formation of the highly fluorescent product BC-OH. mdpi.comresearchgate.net This reaction allows for the detection of these important inflammatory oxidants in biological settings. mdpi.comresearchgate.net

Selective Detection of Explosives (Nitroaromatics)

The detection of nitroaromatic compounds, a key component of many explosives, is a critical area of security and environmental research. Fluorescent chemosensors are a promising technology in this field, often operating on a principle of fluorescence quenching upon interaction with the explosive molecule. While various coumarin derivatives have been investigated for this purpose, literature from the conducted research does not specifically document the application of 3-Cyano-7-hydroxycoumarin as a selective fluorescent probe for nitroaromatic explosives. The primary mechanism for such detection often involves photoinduced electron transfer from the excited state of the fluorophore to the electron-deficient nitroaromatic compound, leading to a measurable decrease in fluorescence intensity.

Enzyme Inhibition Studies

3-Cyano-7-hydroxycoumarin has been identified as a potent and selective inhibitor of several key enzyme families, demonstrating its potential as a tool for studying physiological processes and as a lead compound for drug discovery.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer, obesity, and glaucoma. 3-Cyano-7-hydroxycoumarin has been investigated as an inhibitor of 11 different human (h) CA isoforms. nih.govtandfonline.com

A significant finding is the compound's isoform-selective inhibition profile. nih.gov Research shows that 3-Cyano-7-hydroxycoumarin acts as a potent inhibitor of specific CA isoforms, particularly those involved in pathologies, while sparing the highly abundant, physiologically dominant isoforms hCA I and II. nih.govtandfonline.com It demonstrates submicromolar inhibition against isoforms hCA VA, hCA VB, hCA VI, hCA VII, hCA IX, hCA XII, and hCA XIV. nih.gov Conversely, isoforms hCA I, II, and XIII are not significantly inhibited by this compound. nih.govtandfonline.com This selectivity is highly desirable as it reduces the potential for off-target effects, a common drawback of non-selective inhibitors like the sulfonamide acetazolamide. The ability to selectively target tumor-associated isoforms like hCA IX and XII, or those linked to obesity (hCA VA/VB), highlights its therapeutic potential. nih.govtandfonline.com

Table 1: Carbonic Anhydrase Inhibition Profile of 3-Cyano-7-hydroxycoumarin

| CA Isoform | Inhibition Constant (Kᵢ) (µM) | Inhibition Status |

|---|---|---|

| hCA I | >100 | Not Significantly Inhibited |

| hCA II | >100 | Not Significantly Inhibited |

| hCA VA | Submicromolar | Effectively Inhibited |

| hCA VB | Submicromolar | Effectively Inhibited |

| hCA VI | Submicromolar | Effectively Inhibited |

| hCA VII | Submicromolar | Effectively Inhibited |

| hCA IX | 0.24 - 7.11 | Effectively Inhibited |

| hCA XII | 0.24 - 7.11 | Effectively Inhibited |

| hCA XIII | 5.34 | Moderately Inhibited |

| hCA XIV | Submicromolar | Effectively Inhibited |

Data sourced from Bonneau et al. (2012). nih.govtandfonline.com

Coumarins employ a unique "suicide inhibitor" mechanism to block carbonic anhydrase activity. tandfonline.com Unlike classical inhibitors that bind directly to the zinc ion in the enzyme's active site, coumarins act as prodrugs. tandfonline.com The inhibition process is initiated by the enzyme itself; the esterase activity of the carbonic anhydrase hydrolyzes the coumarin's lactone ring. tandfonline.com This reaction forms a 2-hydroxy-cinnamic acid derivative in situ. tandfonline.com This newly formed molecule then acts as the true inhibitor, binding to and occluding the entrance of the enzyme's active site, thereby preventing the substrate (CO₂) from accessing the catalytic zinc ion. tandfonline.com

3-Cyano-7-hydroxycoumarin is considered a potential dual-action agent, capable of inhibiting both Carbonic Anhydrases and Monocarboxylate Transporters (MCTs). nih.govtandfonline.com MCTs are crucial for transporting lactate (B86563) across cell membranes and play a significant role in the metabolism of cancer cells. The rationale for MCT inhibition by 3-Cyano-7-hydroxycoumarin is based on its hydrolysis product. tandfonline.com The CA-mediated hydrolysis of the coumarin is proposed to yield α-cyano-2,4-dihydroxycinnamic acid. tandfonline.com This product is a structural derivative of α-cyano-4-hydroxycinnamic acid, which is a well-established inhibitor of MCTs. tandfonline.com This potential dual-inhibitory action makes it an interesting candidate for cancer research, as it could simultaneously disrupt two key pathways involved in tumor survival and proliferation. nih.gov

3-Cyano-7-hydroxycoumarin plays a pivotal role in the study of Cytochrome P450 (CYP) enzymes, a superfamily of proteins essential for drug metabolism and the biotransformation of xenobiotics. However, its role is not as a direct inhibitor but as a fluorescent reporter molecule.

The compound 3-Cyano-7-ethoxycoumarin (B1664124) is a non-fluorescent precursor that serves as a fluorogenic substrate for several CYP isoforms. caymanchem.comresearchgate.net When 3-Cyano-7-ethoxycoumarin is metabolized via an O-deethylation reaction by enzymes such as CYP1A1, CYP1A2, CYP2D6, and CYP2C19, it is converted into the highly fluorescent product, 3-Cyano-7-hydroxycoumarin. caymanchem.comnih.gov The resulting product exhibits excitation and emission maxima at approximately 408 nm and 450 nm, respectively. caymanchem.com

This conversion allows for a continuous and sensitive fluorometric assay to measure the activity of these specific CYP enzymes. caymanchem.com By monitoring the rate of fluorescence increase, researchers can quantify enzyme kinetics and, importantly, assess the inhibitory effects of other drug candidates on these P450 isoforms. researchgate.netnih.govoup.com Therefore, while 3-Cyano-7-hydroxycoumarin itself is not the primary inhibitor in these assays, its formation is the key indicator used to measure the inhibition of CYPs by other test compounds. researchgate.net

Cytochrome P450 (CYP) Substrate Activity and Inhibition

Role as Fluorogenic Probes for CYP Isoforms (e.g., CYP1A1, CYP1A2, CYP2D6, CYP2C19)

3-Cyano-7-hydroxycoumarin is the highly fluorescent product resulting from the O-dealkylation of its ether derivatives, such as 3-cyano-7-ethoxycoumarin (CEC) and 3-cyano-7-methoxycoumarin, by cytochrome P450 (CYP) enzymes. google.commdpi.com This enzymatic conversion makes these precursors effective fluorogenic probes for measuring the activity of various CYP isoforms. The resulting 3-cyano-7-hydroxycoumarin exhibits strong fluorescence at a neutral pH, with excitation and emission maxima around 408 nm and 450 nm, respectively. google.comnih.gov This property allows for sensitive and continuous monitoring of enzyme activity. nih.gov

The precursor, 3-cyano-7-ethoxycoumarin, serves as a substrate for several key drug-metabolizing CYP isoforms. It is notably metabolized by CYP1A1 and CYP1A2, and to a lesser extent by CYP2D6 and CYP2C19. caymanchem.com This makes it a valuable tool for screening the activity of these specific enzymes in various experimental setups, including intact cells expressing individual human P450 enzymes. caymanchem.com The use of such fluorogenic probes is advantageous in high-throughput screening assays designed to identify potential drug interactions and metabolic profiles. nih.govoyc.co.jp

The specificity of these probes can be influenced by the type of alkyl group attached to the 7-hydroxy position. For instance, different rates of O-dealkylation or O-depentylation by various CYP isoenzymes highlight the potential for developing more selective probes. google.com While many fluorogenic probes are not entirely specific to a single CYP isoform, using them with heterologously expressed individual recombinant CYP enzymes can overcome the challenge of overlapping activities found in liver microsomes or hepatocytes. nih.gov

Quantification of Mixed Function Oxidase Activity

The conversion of non-fluorescent 3-cyano-7-alkoxycoumarins to the highly fluorescent 3-cyano-7-hydroxycoumarin provides a direct and continuous method for quantifying mixed function oxidase (MFO) activity. google.comnih.gov The cytochrome P-450 dependent mixed function oxidase system is a major pathway for the metabolism of foreign organic chemicals, making them more water-soluble for excretion. google.com Assaying the activity of these enzymes is crucial in drug metabolism studies and for understanding the activation of certain drugs or carcinogens. google.com

The use of 3-cyano-7-ethoxycoumarin as a substrate for MFOs offers a significant improvement in sensitivity compared to older substrates like 7-ethoxycoumarin. This is because the product, 3-cyano-7-hydroxycoumarin, is highly fluorescent at a physiological pH, where enzyme activity is optimal. google.com This allows for real-time monitoring of the reaction rate. nih.gov Studies using rat hepatic microsomal preparations have demonstrated the utility of this assay, showing a significant induction of MFO activity after treatment with agents like phenobarbitone. nih.gov The assay is reported to be at least 50-fold more sensitive than the ethoxyresorufin deethylase assay due to a greater turnover rate. sigmaaldrich.com

This method has been successfully applied to measure MFO activity in both isolated rat hepatocytes and hepatic microsomal preparations. nih.govsigmaaldrich.com However, it's noted that in isolated hepatocytes, 3-cyano-7-hydroxycoumarin can exhibit a time- and concentration-dependent loss of fluorescence, which may lead to a slight underestimation of the true reaction rates. nih.gov

Tyrosinase Inhibition

Recent research has identified 3-hydroxycoumarin (B191489), a structural analog of 3-cyano-7-hydroxycoumarin, as an inhibitor of tyrosinase. nih.govacs.org Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for skin whitening agents and treatments for hyperpigmentation disorders. nih.govresearchgate.net

Studies on hydroxycoumarins have revealed that the position of the hydroxyl group on the coumarin scaffold is critical for their interaction with tyrosinase. acs.org While 6-hydroxycoumarin (B196160) and 7-hydroxycoumarin act as weak substrates for the enzyme, 3-hydroxycoumarin was found to be a potent inhibitor. acs.org Conversely, 4-hydroxycoumarin (B602359) showed no inhibitory activity. acs.org This suggests that the pyrone ring of 3-hydroxycoumarin plays a crucial role in its inhibitory function. nih.gov The inhibitory mechanism of 3-phenyl coumarins has been characterized as noncompetitive. nih.gov

The potential of coumarin derivatives as tyrosinase inhibitors is an active area of research, with efforts focused on synthesizing new compounds with enhanced inhibitory activity. acs.orgmdpi.com For instance, coumarin-resveratrol hybrids and other derivatives are being explored for their potential to inhibit mushroom tyrosinase. nih.govmdpi.com

Antioxidant Activities and Oxidative Stress Mitigation

Coumarin derivatives, including 7-hydroxycoumarin (umbelliferone), have demonstrated notable antioxidant properties. nih.govencyclopedia.pub Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. researchgate.netscispace.com

7-Hydroxycoumarin and its derivatives can act as antioxidants through various mechanisms. They have been shown to scavenge harmful reactive species like hypochlorous acid. nih.gov In studies with human neutrophils, these compounds were able to decrease the generation of superoxide (B77818) anions. nih.gov The antioxidant activity of these coumarins is often attributed to their ability to donate an electron in redox reactions. researchgate.net

Interestingly, while exhibiting antioxidant effects by scavenging certain radicals, 7-hydroxycoumarins can also display pro-oxidant activity under specific conditions. For example, in the presence of the enzyme myeloperoxidase, found in neutrophils, 7-hydroxycoumarin can be oxidized to form reactive coumarin radicals. nih.gov The antioxidant potential of coumarins is an area of active investigation, with studies exploring how modifications to the coumarin structure can enhance their ability to mitigate oxidative stress. encyclopedia.pub

Antimicrobial and Antifungal Activities

Coumarins and their derivatives are recognized for their broad spectrum of antimicrobial and antifungal activities. sphinxsai.commdpi.com

Antibacterial Effects

Derivatives of 7-hydroxycoumarin have shown promise as antibacterial agents. researchgate.netnih.gov For instance, certain 8-substituted-7-hydroxycoumarin derivatives have demonstrated significant in vitro activity against multi-drug-resistant bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net The parent compound, 7-hydroxycoumarin (umbelliferone), has also been reported to have activity against Bacillus cereus, although higher concentrations were needed to inhibit the growth of other bacteria like E. coli and S. aureus. nih.gov

The antibacterial efficacy of these compounds is highly dependent on their specific chemical structure. mdpi.com Research has shown that attaching different functional groups to the coumarin core can significantly modulate their antibacterial properties. For example, some coumarin dimers have shown greater potency against certain bacterial strains than the standard antibiotic ciprofloxacin. mdpi.com

Antifungal Effects

In addition to their antibacterial properties, coumarin derivatives have also been investigated for their antifungal effects. mdpi.com Specific synthetic derivatives of 7-hydroxycoumarin have exhibited enhanced in vitro antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger, in some cases exceeding the efficacy of the standard antifungal drug fluconazole. researchgate.net

The antifungal activity is also structure-dependent. For example, novel pyrazole-containing coumarins have shown good antifungal activity, with minimum inhibitory concentration (MIC) values comparable to fluconazole. mdpi.com The development of new coumarin-based compounds with potent and broad-spectrum antifungal activity remains an important goal in the search for new treatments for fungal infections. mdpi.com

Anticancer and Antiproliferative Properties

3-Cyano-7-hydroxycoumarin has demonstrated notable potential as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines and influencing key cellular processes involved in cancer progression.

Cytotoxic Activity against Cancer Cell Lines (e.g., HEPG2, K562, MCF-7)

Studies have shown that 3-Cyano-7-hydroxycoumarin and its derivatives possess significant cytotoxic activity against several human cancer cell lines. For instance, coumarin-based hybrids have demonstrated potent activity against liver cancer (HEPG2) and leukemia (K562) cell lines, with some hybrids showing IC50 values in the micromolar range, comparable to standard anticancer drugs. researchgate.net One acrylohydrazide hybrid, in particular, exhibited high cytotoxic activity against the K562 leukemia cell line with an IC50 value of 0.49 μM. researchgate.net Furthermore, these compounds have shown selectivity towards tumor cells, with weak activity against normal cell lines like WI-38. researchgate.net Other research has also highlighted the antiproliferative activities of coumarin derivatives against breast cancer (MCF-7), colon cancer (HCT-116), and melanoma (B16) cell lines. researchgate.net

Table 1: Cytotoxic Activity of Selected Coumarin Derivatives

| Compound/Derivative | Cell Line | IC50 (μM) | Reference |

| Coumarin-chalcone hybrids | HEPG2 | 0.65-2.02 | researchgate.net |

| Coumarin-chalcone hybrids | K562 | 0.65-2.02 | researchgate.net |

| Acrylohydrazide hybrid 4c | K562 | 0.49 | researchgate.net |

This table is for illustrative purposes and represents a selection of reported data.

Apoptosis Induction and Cell Cycle Arrest

A key mechanism underlying the anticancer effects of coumarins is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Coumarin and its derivatives have been shown to induce morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation. nih.govptbioch.edu.pl Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis. nih.govptbioch.edu.pl

Furthermore, coumarins can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For example, some coumarins have been observed to cause G0/G1 phase arrest in human cervical cancer cells and G1 phase arrest in non-small cell lung carcinoma cell lines. nih.govnih.gov Other derivatives have been shown to induce G2/M phase arrest. researchgate.nettjpr.org

The induction of apoptosis by coumarins involves the modulation of key regulatory proteins. Studies have demonstrated that coumarin hybrids can increase the expression of pro-apoptotic proteins like Bax and upregulate the activity of caspases, such as caspase-3 and caspase-9, which are crucial executioners of the apoptotic pathway. researchgate.netresearchgate.net Conversely, the expression of anti-apoptotic proteins like Bcl-2 can be downregulated. researchgate.netnih.gov

Targeting of Cancer-Related Proteins (EGFR, ER, PR)

The anticancer activity of coumarin derivatives also stems from their ability to target specific proteins that play a critical role in cancer development and progression. Research has indicated that coumarins can act as inhibitors of cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor (ER), and Progesterone Receptor (PR). worldscientific.com

Molecular docking studies have suggested that 4,7-dihydroxycoumarin (B595064) can act as a new inhibitor of EGFR, ER, and PR, which are key therapeutic targets in breast cancer. worldscientific.com The inhibition of EGFR, a receptor tyrosine kinase, can disrupt signaling pathways that promote cancer cell growth and proliferation. frontiersin.org Similarly, by acting as antagonists for ER-α, certain coumarin derivatives can inhibit the growth of estrogen-responsive breast cancer cells, such as MCF-7. sci-hub.se Some coumarins have shown potent ER-α binding affinity and anti-proliferative action comparable to the standard drug Tamoxifen. sci-hub.se The inhibition of PR expression has also been observed, further highlighting the potential of these compounds in hormone-dependent cancers. sci-hub.se

Radiosensitizing Properties

3-Cyano-7-hydroxycoumarin and its conjugates have been investigated for their potential as radiosensitizers. tandfonline.comtandfonline.comresearchgate.net Radiosensitizers are compounds that can enhance the effectiveness of radiation therapy in treating cancer. The rationale behind this application lies in the dual-action potential of certain coumarin derivatives. tandfonline.comtandfonline.com For instance, conjugates of hydroxycoumarin with metronidazole (B1676534) incorporate both the coumarin moiety, which can inhibit carbonic anhydrases, and a nitroazole fragment, which is known to have radiosensitizing effects. tandfonline.comtandfonline.comresearchgate.net This combination of properties could lead to the development of antitumor coumarins with enhanced potency. tandfonline.comtandfonline.com

Neurological Applications

While the primary focus of research on 3-Cyano-7-hydroxycoumarin has been on its anticancer properties, some studies have indicated its potential in neurological applications. Specifically, 7-hydroxycoumarin has been described as a drug with anti-inflammatory and antineuropathic pain properties. acs.orgacs.org This suggests that coumarin derivatives may have therapeutic potential in managing pain and inflammation associated with neurological conditions.

Anti-inflammatory Applications

Coumarins, including 3-Cyano-7-hydroxycoumarin, have demonstrated significant anti-inflammatory properties. nih.govnih.gov They are believed to exert their effects by modulating various inflammatory pathways. nih.gov For instance, coumarins can reduce tissue swelling and inhibit the production of pro-inflammatory mediators. nih.gov Studies have shown that 4-hydroxycoumarin can significantly reduce paw edema in animal models of inflammation. nih.gov This anti-inflammatory activity is linked to a decrease in leukocyte migration to the site of inflammation. nih.gov The ability of certain hydroxyl-substituted coumarins to act as potent anti-inflammatory agents is attributed to their amphiphilic nature, which allows for greater tissue permeability. nih.gov

Antiviral Applications

The coumarin scaffold, a fundamental component of 3-Cyano-7-hydroxycoumarin, has been the subject of extensive research in the development of new antiviral agents. The unique planar aromatic nucleus combined with a lactone group facilitates binding to various viral protein targets. nih.gov While direct and extensive research on the antiviral properties of 3-Cyano-7-hydroxycoumarin is limited, studies on closely related 7-hydroxycoumarin derivatives provide significant insights into its potential as an antiviral compound. The antiviral activity of coumarin derivatives has been explored against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza viruses. nih.govmdpi.commdpi.com

Activity Against Herpes Simplex Virus (HSV)

Research into coumarin derivatives has shown notable activity against Herpes Simplex Virus. In one study, a series of 3-aryl and 4-(N-aryl)aminocoumarins were synthesized and evaluated for their antiviral properties. While not the exact compound, a derivative, compound 2e (a 3-aryl-4-(N-aryl)aminocoumarin), demonstrated significant activity against both acyclovir-sensitive (KOS) and acyclovir-resistant (AR-29) strains of HSV-1. mdpi.com

The mechanism of action for compound 2e was investigated, revealing that it likely acts at the later stages of the viral replication cycle, such as virus assembly or egress. mdpi.com This is a different mechanism from the commonly used antiviral drug acyclovir, suggesting that such coumarin derivatives could be promising alternatives for treating resistant HSV-1 infections. mdpi.com

Table 1: Antiviral Activity of Coumarin Derivative 2e Against HSV-1 Strains mdpi.com

| Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HSV-1 (KOS) | 48.68 | 610.20 | 12.5 |

| HSV-1 (AR-29) | 66.26 | 9.2 |

Activity Against Influenza Virus

The potential of coumarin derivatives against influenza viruses has also been an area of investigation. While specific data for 3-Cyano-7-hydroxycoumarin is not available, its parent compound, 7-hydroxycoumarin (umbelliferone), has been tested. In a study evaluating various coumarins, 7-hydroxycoumarin was found to inhibit the replication of influenza A/PR8/H1N1 virus. mdpi.com

Table 2: Anti-influenza Activity of 7-Hydroxycoumarin and Related Derivatives mdpi.com

| Compound | Virus Strain | IC₅₀ (µg/mL) |

|---|---|---|

| 7-Hydroxycoumarin | Influenza A/PR8/H1N1 | 110 |

| Catechol derivative 84 | 106.5 | |

| Pyrogallol (B1678534) derivative 89 | 47.9 |

The data indicates that while 7-hydroxycoumarin possesses anti-influenza activity, other derivatives with different hydroxyl substitutions, such as catechol and pyrogallol derivatives, show more potent inhibition. mdpi.com

Activity Against Human Immunodeficiency Virus (HIV)

The coumarin nucleus is considered a privileged scaffold for designing novel anti-HIV agents. nih.gov Numerous coumarin derivatives have been evaluated for their ability to inhibit various stages of the HIV replication cycle. Studies have shown that the presence of a hydroxyl group at the C-7 position of the coumarin ring is favorable for anti-HIV activity. nih.gov For instance, certain 3-phenylcoumarin (B1362560) derivatives have demonstrated the ability to inhibit HIV replication by targeting different viral and cellular factors. nih.gov While specific inhibitory concentrations for 3-Cyano-7-hydroxycoumarin are not documented in the reviewed literature, the established importance of the 7-hydroxy group suggests this compound could be a candidate for further investigation in the context of anti-HIV drug discovery.

Material Science and Advanced Technology Applications

Fluorescent Sensors and Probes in Materials

3-Cyano-7-hydroxycoumarin and its derivatives are widely utilized as fluorophores in the development of fluorescent sensors and probes. encyclopedia.pub Their application stems from their desirable photophysical properties, including a large π-conjugated system that facilitates electron-rich and charge transfer characteristics. encyclopedia.pub This inherent fluorescence is sensitive to the local environment, making them excellent candidates for detecting subtle changes in materials.

Derivatives of 7-hydroxycoumarin, such as 3-Cyano-7-hydroxycoumarin, are the core structures for many fluorescent sensors. encyclopedia.pub These sensors are often used in fluorescence-based enzyme assays, which are noted for their high sensitivity and specificity. encyclopedia.pub The excitation wavelengths for these derivatives typically fall between 300 and 420 nm, with emission wavelengths ranging from 350 to 500 nm. encyclopedia.pub

The compound has been specifically identified as a blue-fluorescent probe and is used as a reference standard. chemicalbook.com Its utility extends to the preparation of various fluorogenic substrates. chemicalbook.com The core structure of 7-hydroxycoumarin is fundamental to a variety of fluorescent molecules due to the strong fluorescence imparted by electron-donating groups at the 7-position. encyclopedia.pub

A notable application is in the synthesis of probes for detecting reactive oxygen species. For instance, a boronate probe derived from 3-cyano-7-hydroxycoumarin has been developed for the detection of peroxynitrite and hypochlorite. mdpi.com This highlights the adaptability of the 3-Cyano-7-hydroxycoumarin scaffold for creating targeted molecular sensors.

| Property | Wavelength (nm) | Condition |

|---|---|---|

| Excitation Peak | 406 | - |

| Emission Peak | 450 | - |

| λmax | 408 | Buffer pH 9 |